molecular formula C10H20O4 B12562285 2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane CAS No. 192752-75-3

2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane

Katalognummer: B12562285
CAS-Nummer: 192752-75-3
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: PKFNSVMCJFVKFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane is an organic compound with a unique structure characterized by two methoxy groups and four methyl groups attached to a 1,4-dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.

    Industry: It can be used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: A similar compound with two methoxy and two methyl groups.

    3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione: Another related compound with a different substitution pattern.

Uniqueness

2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

192752-75-3

Molekularformel

C10H20O4

Molekulargewicht

204.26 g/mol

IUPAC-Name

2,5-dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane

InChI

InChI=1S/C10H20O4/c1-7-9(3,11-5)14-8(2)10(4,12-6)13-7/h7-8H,1-6H3

InChI-Schlüssel

PKFNSVMCJFVKFM-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC(C(O1)(C)OC)C)(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.